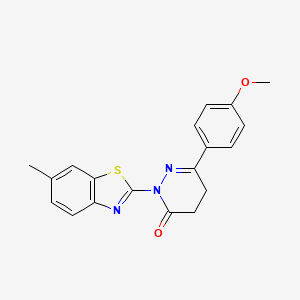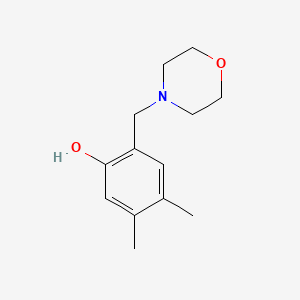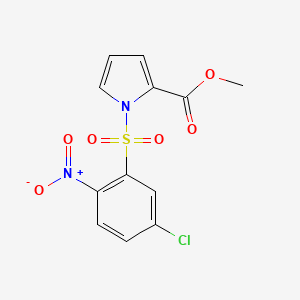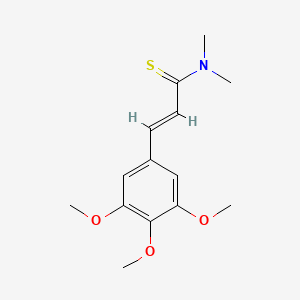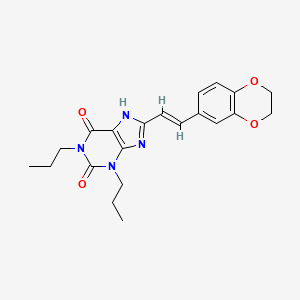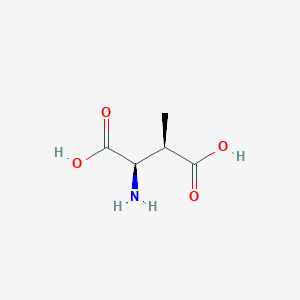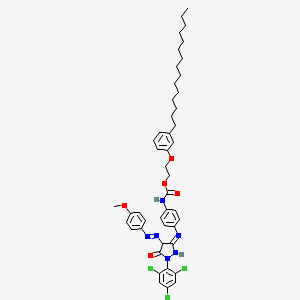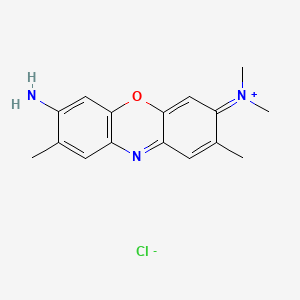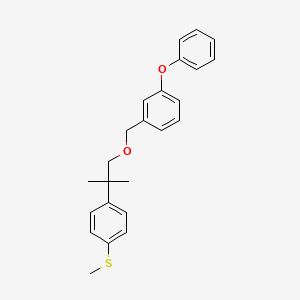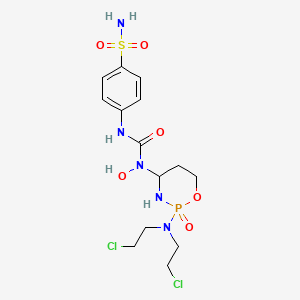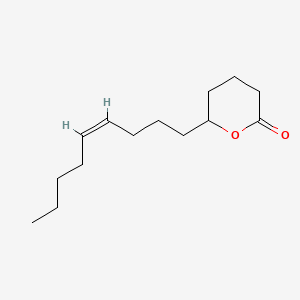
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine moiety linked to an azabicyclooctane structure, making it a unique molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride typically involves the reaction of phthalazine derivatives with azabicyclooctane intermediates. The reaction conditions often require the use of solvents such as ethylene glycol and catalysts to facilitate the formation of the desired product . Specific details on the synthetic routes and reaction conditions can vary, but the general approach involves the formation of a phthalazinyloxy linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinyloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the phthalazine or azabicyclooctane moieties.
Applications De Recherche Scientifique
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety may play a role in binding to these targets, while the azabicyclooctane structure could influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1′-Phthalazinyl)-3-phenyl-5-arylfomazans: These compounds share the phthalazine moiety but differ in their overall structure and functional groups.
4-Hydroxy-2-quinolones: While not structurally identical, these compounds exhibit similar biological activities and are used in related research areas.
Uniqueness
3-(1-Phthalazinyloxy)-1-azabicyclo(222)octane monohydrochloride is unique due to its combination of the phthalazine and azabicyclooctane structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
149350-04-9 |
|---|---|
Formule moléculaire |
C15H18ClN3O |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
1-(1-azabicyclo[2.2.2]octan-3-yloxy)phthalazine;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c1-2-4-13-12(3-1)9-16-17-15(13)19-14-10-18-7-5-11(14)6-8-18;/h1-4,9,11,14H,5-8,10H2;1H |
Clé InChI |
NJAQROKEWALNRL-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)OC3=NN=CC4=CC=CC=C43.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


